(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid
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Description
The compound “(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains multiple functional groups including a hydrazine group, a dichloro group, and a trifluoromethyl group .Scientific Research Applications
Synthesis and Anticancer Activity
A study focused on synthesizing new series of derivatives with potential antioxidant activity, which involved the esterification reaction of 2-(4- Fluoro Phenyl)--butyric acid, followed by hydrazine hydrate to give substituted hydrazides, demonstrating in-vitro antioxidant activity by using DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular Docking was carried out by cyclin-dependent kinase protein and DNA-hexamer ATGCAT, indicating potent antioxidant activities at a specific concentration (Mehvish & Kumar, 2022).
Structural and Chemical Properties
Research on the chemistry of iminofurans includes the synthesis and structure of substituted derivatives, highlighting their potential as initial compounds for the synthesis of 3-hydrazono-3H-furan-2-ones. These derivatives exist as Z- and E-isomeric enehydrazine tautomers or hydrazone tautomers, demonstrating the versatility and reactivity of these compounds (Komarova et al., 2011).
Antibacterial and Antifungal Studies
A study on novel heterocyclic compounds derived from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid revealed the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives with expected antibacterial activities. This work illustrates the potential of utilizing these compounds for the development of new antimicrobial agents (El-Hashash et al., 2015).
Molecular Docking and In Vitro Screening
Another study synthesized novel pyridine and fused pyridine derivatives starting from specific hydrazinyl-pyridine-carbonitrile, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, suggesting the therapeutic potential of these compounds. Additionally, all newly prepared products exhibited antimicrobial and antioxidant activity, showcasing their multifunctional applications (Flefel et al., 2018).
properties
IUPAC Name |
(Z,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3F3N3O2/c11-5-1-4(10(14,15)16)2-17-8(5)19-18-3-6(12)7(13)9(20)21/h1-3H,(H,17,19)(H,20,21)/b7-6-,18-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHUEXAFKFJHK-YGISBFOLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=CC(=C(C(=O)O)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C/C(=C(\C(=O)O)/Cl)/Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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